ADP-ribosyl cyclase is primarily found in mammalian tissues and is notably associated with the enzyme CD38. It can be classified as a member of the NAD+-glycohydrolases, which are enzymes that hydrolyze NAD+ to produce cyclic ADP-ribose. The activity of ADP-ribosyl cyclase is significant in various biological contexts, including immune responses and neuronal signaling .
The synthesis of cyclic ADP-ribose can occur through enzymatic pathways involving ADP-ribosyl cyclase. This process typically involves the following steps:
The enzymatic reaction can be monitored using cycling assays that exploit the ability of cyclic ADP-ribose to regenerate NAD+. This involves coupling the reaction with other enzymes such as alcohol dehydrogenase and diaphorase to produce detectable fluorescent products, allowing for high-throughput screening of cyclic ADP-ribose concentrations .
Cyclic ADP-ribose has a unique molecular structure characterized by a ribose sugar linked to a diphosphate moiety, forming a cyclic compound. The structure allows it to interact specifically with calcium channels in the endoplasmic reticulum.
The molecular formula for cyclic ADP-ribose is C₁₁H₁₄N₄O₇P₂. Its structural features include:
These components contribute to its function as a signaling molecule in cellular processes .
ADP-ribosyl cyclase catalyzes the following key reaction:
This reaction is crucial for generating cyclic ADP-ribose from NAD+, which subsequently acts on ryanodine receptors to mobilize intracellular calcium stores.
The enzymatic activity can be influenced by various factors including pH, temperature, and the presence of inhibitors or activators. Understanding these parameters is essential for optimizing conditions for studying the enzyme's function and its role in signaling pathways .
The mechanism by which cyclic ADP-ribose exerts its effects involves binding to ryanodine receptors on the endoplasmic reticulum, leading to calcium release into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream signaling pathways that mediate physiological responses.
Research indicates that cyclic ADP-ribose can modulate calcium signaling in response to hormonal stimuli or neurotransmitter release, highlighting its role as a critical regulator in cellular communication .
Relevant data on these properties can guide experimental designs when utilizing cyclic ADP-ribose in research applications .
Cyclic ADP-ribose has several important applications in scientific research:
ADP-ribosyl cyclase (ADPRC) was first isolated in 1987 from the marine invertebrate Aplysia californica (California sea hare), where it was identified as a soluble enzyme catalyzing the conversion of β-NAD⁺ into cyclic ADP-ribose (cADPR) [1] [6]. This discovery resolved a longstanding mystery about the identity of the enzyme responsible for cADPR synthesis, a potent calcium-mobilizing messenger initially detected in sea urchin egg homogenates. Early biochemical characterization revealed ADPRC's remarkable substrate versatility, demonstrating activity on both NAD⁺ (producing cADPR) and NADP⁺ (producing nicotinic acid adenine dinucleotide phosphate, NAADP⁺), albeit with differing catalytic efficiencies [3] [6]. The Aplysia enzyme became a paradigm molecule for studying the structural basis of cyclization versus hydrolysis, establishing foundational principles for understanding mammalian homologs discovered later.
ADPRC enzymes belong to an evolutionarily ancient superfamily with origins predating the divergence of invertebrates and vertebrates. Comparative genomic analyses reveal that gene duplication events gave rise to distinct ADPRC lineages in vertebrates [4] [6]. The mammalian ADPRC family comprises:
These enzymes share a conserved catalytic core but diverged significantly in their enzymatic bias. While Aplysia ADPRC primarily functions as a cyclase (producing cADPR), mammalian CD38 evolved dominant NAD⁺ glycohydrolase activity, producing primarily ADP-ribose (ADPR) with cADPR as a minor product (~4-10% of total metabolites) [1]. This functional shift reflects evolutionary adaptation to mammalian signaling complexity. SARM1 represents an evolutionarily distinct branch, acquiring roles in axonal degeneration while retaining NAD⁺-metabolizing capabilities [4] [9].
Table 1: Structural and Functional Characteristics of Mammalian ADPRC Superfamily Members
Feature | CD38 | CD157/BST1 | SARM1 |
---|---|---|---|
Chromosomal Location | 4p15 | 4p15 (adjacent to CD38) | 17q11 |
Protein Structure | Type II transmembrane (ectoenzyme) or Type III (cytosolic) | GPI-anchored ectoenzyme | Intracellular TIR-domain protein |
Catalytic Efficiency | Cyclase:Low / NADase:High | Cyclase:Moderate / NADase:Moderate | Primarily NAD⁺ hydrolase |
Key Residues | Glu-226 (catalysis), Thr-221 (hydrolase bias) | Structurally homologous catalytic site | TIR domain with NADase activity |
Tissue Distribution | Ubiquitous (immune cells, brain, pancreas) | Bone marrow, neutrophils, brain, Paneth cells | Neurons (axon-enriched) |
Structural studies reveal that despite low sequence identity (~30% between CD38 and CD157), all ADPRC members adopt a similar Rossmann fold characteristic of nucleotide-binding proteins [1] [8]. The catalytic cleft contains conserved acidic residues essential for catalysis. A landmark crystallographic study demonstrated that a single residue substitution (Phe-174→Gly in Aplysia ADPRC or Glu-146→Asp in human CD38) could interconvert cyclase and hydrolase dominance, explaining the evolutionary functional shift [1]. CD38 exists in two membrane orientations: the conventional type II orientation (C-terminus cytoplasmic) functions as an ectoenzyme, while the type III orientation (N-terminus cytoplasmic) enables intracellular cADPR synthesis [2] [8]. SARM1 adopts a unique tripartite architecture with SAM domains mediating autoinhibition and a TIR domain executing NAD⁺ hydrolysis during axon degeneration [4] [9].
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